N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(2-pyrazol-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-28-16-8-3-6-14(19(16)29-2)20(27)26(13-12-25-11-5-10-23-25)21-24-18-15(22)7-4-9-17(18)30-21/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYOELDRFJXKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives, a key structural component of this compound, have been associated with diverse biological activities such as antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory.
Mode of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase.
Biochemical Pathways
The inhibition of the aforementioned enzymes suggests that this compound may affect a variety of biochemical pathways, including dna replication, cell wall synthesis, and various metabolic pathways.
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide is a complex organic compound with significant biological activity. Its unique structural features, including a pyrazole moiety and a benzothiazole ring, suggest potential therapeutic applications in various fields such as oncology and infectious diseases.
- Molecular Formula : C21H19ClN4O3S
- Molecular Weight : 442.92 g/mol
- Structural Features :
- Pyrazole ring
- Benzothiazole moiety
- Dimethoxybenzamide functionality
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing promising results in several areas:
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties by inhibiting critical bacterial enzymes like dihydroorotase and DNA gyrase. These enzymes are essential for bacterial survival, making this compound a potential candidate for developing new antibacterial agents.
Anticancer Potential
The compound's structural components suggest potential anticancer activity . Studies have shown that similar benzothiazole derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including A431 and A549 cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By targeting specific enzymes crucial for bacterial and tumor cell survival.
- Induction of Apoptosis : Through ROS generation leading to mitochondrial disruption and activation of caspases .
- Modulation of Signaling Pathways : Interaction with cellular pathways that regulate cell growth and proliferation.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on human epidermoid carcinoma cells (A431). The results demonstrated that at concentrations of 1, 2, and 4 μM, the compound significantly inhibited cell proliferation and induced apoptosis through a caspase-dependent pathway.
Case Study 2: Antibacterial Activity
In another study focusing on its antibacterial properties, the compound was tested against a range of bacterial strains. It exhibited potent inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
This compound () shares the pyrazole-ethyl and benzo[d]thiazole moieties but differs in two key aspects:
- Substituent on benzo[d]thiazole : A fluorine atom replaces chlorine at the 4-position.
- Core structure : A 2,3-dihydrobenzo[b][1,4]dioxine-carboxamide replaces the 2,3-dimethoxybenzamide group.
The dimethoxybenzamide group in the target compound could offer stronger π-π stacking interactions with biological targets compared to the dihydrodioxine-carboxamide, which may influence binding affinity.
N-(Benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl) acetamide Derivatives
These derivatives () share the benzo[d]thiazole core but incorporate a coumarin-benzoimidazole-acetamide side chain instead of the pyrazole-ethyl and benzamide groups.
Discussion : The coumarin-benzoimidazole moiety in the analog introduces additional hydrogen-bonding and planar aromatic interactions, likely enhancing binding to microbial enzymes like DNA gyrase . However, the target compound’s simpler structure may offer advantages in synthetic accessibility and metabolic stability.
Functional Comparison with Sulfamide Derivatives
The sulfamide compound N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide () shares a pyrazole-ethyl group but features a sulfamide linker and pyridine ring instead of the benzamide and benzo[d]thiazole groups.
| Property | Target Compound | Sulfamide-Pyridine Analog |
|---|---|---|
| Core Linker | Benzamide | Sulfamide |
| Aromatic Systems | Benzo[d]thiazole, benzene | Pyridine, benzene |
| Synthetic Route | Not specified | SNAr reaction () |
Discussion : The sulfamide linker may confer greater solubility due to its polar nature, whereas the benzamide group in the target compound could improve proteolytic stability. The pyridine ring in the analog might enhance metal-coordination properties, relevant for enzyme inhibition .
Research Findings and Implications
- Halogen Effects : Chlorine substitution at the 4-position of benzo[d]thiazole (target compound) vs. fluorine () may lead to divergent pharmacokinetic profiles, with chlorine favoring longer half-lives due to increased lipophilicity.
- Bioactivity Trends : Benzo[d]thiazole derivatives with electron-withdrawing substituents (e.g., Cl, F) show enhanced antimicrobial activity compared to unsubstituted analogs .
- Structural Simplicity : The target compound’s lack of polycyclic systems (unlike ’s analogs) may reduce off-target interactions, improving therapeutic specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
